molecular formula C18H16N4O2S2 B2653294 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-81-2

4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2653294
CAS RN: 392290-81-2
M. Wt: 384.47
InChI Key: MNYNENMBUMCKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Activity

Researchers have extensively studied the anticancer potential of compounds structurally related to 4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. A notable study involves the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines, showcasing moderate to excellent inhibitory effects. Such compounds exhibit higher anticancer activities than the reference drug, etoposide, in some cases (Ravinaik et al., 2021).

Antimicrobial Activity

The compound's framework has been utilized to synthesize derivatives with antimicrobial properties. For instance, the synthesis of 2-phenylamino-thiazole derivatives demonstrates significant antimicrobial activity against various bacterial and fungal strains, sometimes exceeding the potency of reference drugs. These findings highlight the therapeutic potential of such compounds in combating microbial infections (Bikobo et al., 2017).

Solvent Effects on Molecular Properties

The impact of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group, including those with phenylamino substitutions, has been investigated. This research underscores the influence of solvent properties on the molecular behavior of such compounds, offering insights into their potential bioactivity and stability in different environments (Matwijczuk et al., 2017).

Heterocyclic Synthesis and Biological Activities

The compound's core structure serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating a broad spectrum of biological activities. Studies have shown the synthesis of thiadiazole and 1,3,4-oxadiazole derivatives exhibiting notable anticancer and antifungal activities, highlighting the versatility and potential of these compounds in medicinal chemistry (Desai et al., 2016).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-7-9-13(10-8-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYNENMBUMCKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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